molecular formula C8H10N2O3S B1682645 Sulfacetamide CAS No. 144-80-9

Sulfacetamide

Cat. No.: B1682645
CAS No.: 144-80-9
M. Wt: 214.24 g/mol
InChI Key: SKIVFJLNDNKQPD-UHFFFAOYSA-N
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Description

Sulfacetamide is a sulfonamide antibiotic widely used in the treatment of bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. The compound is commonly used in topical formulations to treat skin infections such as acne and seborrheic dermatitis, as well as in ophthalmic solutions for eye infections like conjunctivitis .

Mechanism of Action

Target of Action

Sulfacetamide primarily targets bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . It acts as a competitive inhibitor of PABA, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

This compound’s mode of action involves its interaction with PABA. It competes with PABA for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid, a vital component in bacterial DNA replication . This inhibition disrupts the folic acid metabolism cycle, leading to the cessation of bacterial multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microbial folate biosynthesis pathway. This compound inhibits the production of 7,8-dihydropteroate from PABA and dihydropterin pyrophosphate, a key step in this pathway . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and replication .

Pharmacokinetics

Upon topical application to the eye, this compound penetrates into ocular tissues and fluids. It may be absorbed systemically in patients with inflamed conjunctiva . The drug is widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

It exhibits broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .

Action Environment

This compound is stable under normal temperatures and pressures, and no dangerous reactions occur under known conditions of normal use . It’s important to note that the extensive use of sulfonamides, including this compound, in intensive animal husbandry has led to environmental contamination . This could potentially influence the compound’s action, efficacy, and stability in the environment .

Biochemical Analysis

Biochemical Properties

Sulfacetamide interacts with various biomolecules in the body. It acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . This inhibition is crucial in the folic acid metabolism cycle, a vital process for bacterial survival . This compound’s ability to limit the presence of folic acid, which bacteria need to survive, is a key aspect of its biochemical properties .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of folic acid, it prevents the bacteria from multiplying, thereby controlling the spread of the infection . It has broad-spectrum activity against most gram-positive and many gram-negative organisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a competitive inhibitor of bacterial PABA . This inhibition disrupts the synthesis of folic acid, a crucial component for bacterial growth. Without sufficient folic acid, the bacteria cannot multiply effectively, leading to a control in the spread of the bacterial infection .

Dosage Effects in Animal Models

Specific studies detailing the dosage effects of this compound in animal models are limited. Sulfonamides, the group of antibiotics that this compound belongs to, have been extensively used in veterinary medicine . The dosage and frequency of administration vary depending on the specific sulfonamide used and the species being treated .

Metabolic Pathways

This compound, like other sulfonamides, inhibits the synthesis of folic acid in bacteria by acting as a competitive inhibitor of PABA This disruption of the folic acid metabolism cycle is a key aspect of its metabolic pathway

Transport and Distribution

A study on the transport of sulfanilamide, a similar sulfonamide antibiotic, in saturated porous media suggests that the physicochemical characteristics of the medium can influence the mobility of the antibiotic .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-aminophenyl)sulfonylacetamide
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InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)
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InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
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Molecular Formula

C8H10N2O3S
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Related CAS

127-56-0 (mono-hydrochloride salt, anhydrous)
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DSSTOX Substance ID

DTXSID8026060
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Molecular Weight

214.24 g/mol
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Physical Description

Sulfacetamide is a white powder. (NTP, 1992), Solid
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Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L
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Mechanism of Action

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
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CAS No.

144-80-9
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Melting Point

360 to 363 °F (NTP, 1992), 183 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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